Levobunolol

Übersicht

Beschreibung

Levobunolol is a non-selective beta-adrenergic antagonist . It is used topically in the form of eye drops to manage ocular hypertension (high pressure in the eye) and open-angle glaucoma .

Synthesis Analysis

The synthesis of Levobunolol involves the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent . Another synthesis route involves the reaction of 5-Hydroxy-7-tetralone with epichlorohydrin at reflux temperature .Molecular Structure Analysis

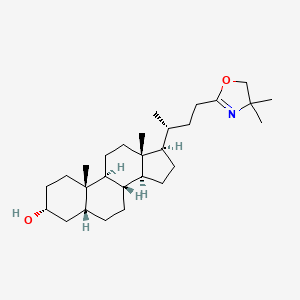

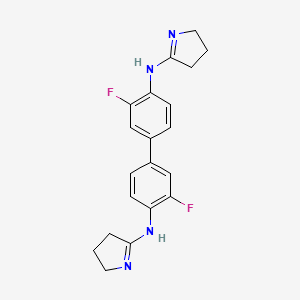

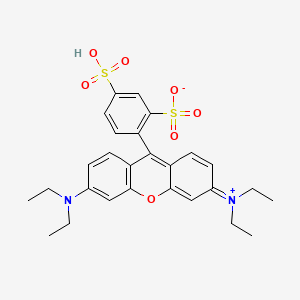

Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . Its molecular formula is C17H25NO3 .Chemical Reactions Analysis

Levobunolol is a propanolamine, a cyclic ketone, and an aromatic ether . It is a conjugate acid of a levobunolol (1+). It derives from a hydride of a tetralin .Physical And Chemical Properties Analysis

Levobunolol has a molar mass of 291.391 g/mol . It is soluble in water and methanol and slightly soluble in ethanol .Wissenschaftliche Forschungsanwendungen

Chiral Separation

Levobunolol has been used in theoretical studies to understand the chiral recognition mechanisms of polysaccharide-derived stationary phase for the bunolol β-blocker . The study highlighted the crucial role of hydrogen bonding and π–π stacking interactions in determining the relative stability of the diastereomeric complexes formed between the bunolol and chiral selector . This research provides valuable insights into the subtle differences between enantiomers, paving the way for the development of more targeted and efficacious pharmaceuticals .

Molecularly Imprinted Polymers (MIPs)

Levobunolol has been used in the creation of a specific molecularly imprinted polymer (MIP) . This allows for enhanced selectivity, efficient sample preparation, controlled drug delivery, and improved sensing and detection capabilities . The study led to the identification of the optimal MIP synthesis parameters, which involves the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent .

Lowering Intraocular Pressure (IOP)

Levobunolol is used for lowering intraocular pressure (IOP) and may be used in patients with chronic open-angle glaucoma or ocular hypertension .

Wirkmechanismus

Target of Action

Levobunolol is a non-cardioselective beta blocker, which means it blocks both beta-1 and beta-2 receptors . The beta-2 receptors are dominant in the ciliary body, where they control the production of aqueous humor .

Mode of Action

This reduction is achieved by blocking endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .

Biochemical Pathways

Levobunolol’s action primarily affects the biochemical pathway involving cyclic adenosine monophosphate (AMP). By blocking the increase in AMP concentrations stimulated by endogenous catecholamines, Levobunolol reduces the production of aqueous humor .

Pharmacokinetics

Levobunolol quickly penetrates the cornea and reaches the aqueous humor. It is reduced to dihydrolevobunolol, which is equally active, in the eye’s tissues . The drug starts to lower intraocular pressure within an hour, reaches its maximum effect after two to six hours, and remains effective for up to 16 hours . The majority of the drug is excreted renally .

Result of Action

Levobunolol reduces both elevated and normal IOP in patients with or without glaucoma. In patients with elevated IOP, levobunolol reduces mean IOP by approximately 25-40% from baseline . As a nonselective beta-adrenergic blocking agent, it can produce both systemic pulmonary and cardiovascular effects following topical application to the eye. These effects include adverse pulmonary effects (e.g., bronchoconstriction, increased airway resistance), and a decrease in blood pressure and heart rate .

Action Environment

The action of Levobunolol can be influenced by various environmental factors. For instance, the drug may cause hypotension when combined with alpha blockers, calcium channel blockers, tricyclic antidepressants, and other drugs that lower blood pressure. It can also cause severe hypertension when combined with sympathomimetic drugs or MAO-A inhibitors, bradycardia when combined with antiarrhythmics or mefloquine, and hypoglycemia when combined with antidiabetic drugs such as insulin . These interactions highlight the importance of considering the patient’s overall medication regimen and health status when prescribing Levobunolol.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043833 | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.51e-01 g/L | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes. | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Levobunolol | |

CAS RN |

47141-42-4 | |

| Record name | Levobunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209-211 °C, 209 - 211 °C | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does levobunolol hydrochloride exert its therapeutic effect in treating glaucoma?

A: Levobunolol hydrochloride is a nonselective beta-adrenergic receptor antagonist [ [], [], [], [], [], [], [], []]. It primarily targets β-adrenergic receptors located on the ciliary epithelium in the eye. By blocking these receptors, levobunolol hydrochloride reduces the production of aqueous humor, the fluid that fills the front part of the eye [ [], []]. This action leads to a decrease in intraocular pressure (IOP), which is the primary goal of glaucoma treatment [ [], [], [], [], [], [], []].

Q2: What is the molecular formula and weight of levobunolol hydrochloride?

A2: While the provided abstracts do not contain the molecular formula and weight of levobunolol hydrochloride, these can be readily found in drug information resources.

Q3: Has levobunolol hydrochloride been incorporated into ocular drug delivery systems?

A: Yes, researchers have explored incorporating levobunolol hydrochloride into ocular inserts using polymers like ethyl cellulose and Eudragit RL100. This approach aims to increase the drug's contact time with the eye and achieve controlled release, improving therapeutic efficacy and potentially reducing administration frequency [ []].

Q4: Are there any known compatibility issues between levobunolol hydrochloride and common pharmaceutical excipients?

A: While the provided abstracts don't detail specific compatibility issues, one study mentions that the presence of pilocarpine in a levobunolol hydrochloride ophthalmic solution significantly affected the drug's ocular absorption due to pH differences and buffering capacity [ []]. This highlights the importance of carefully considering excipient compatibility during formulation development.

Q5: How does the structure of levobunolol relate to its activity as a beta-blocker?

A: Although the provided abstracts don't delve into specific structure-activity relationships, research indicates that levobunolol's structure is similar to propranolol, a well-known beta-blocker [ []]. The presence of specific chemical groups and their spatial arrangement contribute to levobunolol's binding affinity for beta-adrenergic receptors.

Q6: How is levobunolol hydrochloride metabolized, and are its metabolites pharmacologically active?

A: Levobunolol hydrochloride undergoes metabolism in the body, with dihydrolevobunolol identified as a major metabolite [ []]. Importantly, dihydrolevobunolol exhibits comparable potency to levobunolol in terms of its beta-blocking activity [ []]. Recent research using rat, rabbit, and human S9 fractions has revealed additional metabolites, including a previously unreported direct acetyl conjugate of levobunolol [ []].

Q7: Does the route of administration (topical vs. systemic) influence levobunolol's pharmacokinetic profile?

A: Yes, topical ocular administration of levobunolol hydrochloride results in significantly lower plasma levels compared to systemic administration [ []]. Research indicates that topical application achieves high drug concentrations in the aqueous humor, effectively blocking beta-receptors within the eye while minimizing systemic exposure and potential side effects [ []].

Q8: Does the drop size of levobunolol hydrochloride ophthalmic solutions influence its efficacy or safety?

A: A study investigating the effect of varying drop sizes (20, 35, and 50 μL) of a 0.5% levobunolol hydrochloride solution found no clinically significant differences in either its efficacy in lowering IOP or its systemic safety profile [ []].

Q9: What animal models have been used to study levobunolol hydrochloride's effects on IOP?

A: Researchers have employed rabbit models to investigate the ocular pharmacokinetics of levobunolol hydrochloride [ [], [], []]. These studies provide insights into the drug's concentration-time profiles in various ocular tissues, aiding in understanding its mechanism of action and potential for efficacy in humans.

Q10: What analytical techniques are commonly employed to quantify levobunolol hydrochloride in biological fluids?

A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with various detection methods to accurately quantify levobunolol hydrochloride and its metabolites in biological samples, including plasma and aqueous humor [ [], [], [], []]. These methods provide essential data for pharmacokinetic and metabolic studies.

Q11: Are there any non-beta-blocker medications available for treating glaucoma, and how does their mechanism of action differ from levobunolol hydrochloride?

A: Yes, medications like prostaglandin analogs (e.g., latanoprost) and carbonic anhydrase inhibitors (e.g., dorzolamide) offer alternative mechanisms for lowering IOP. Prostaglandin analogs primarily increase aqueous humor outflow, while carbonic anhydrase inhibitors reduce aqueous humor production through a different pathway than beta-blockers [ [], []].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

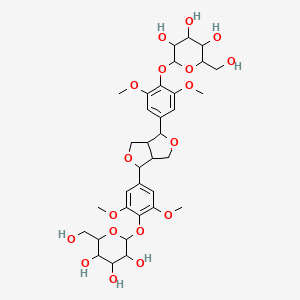

![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)

![7H-Dibenzo[de,g]quinolin-7-one, 1,2-dihydroxy-](/img/structure/B1674870.png)

![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)